(Quinoxalin-5-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-5-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2,(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMPGJOANOPNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure of (Quinoxalin-5-yl)methanesulfonamide. researchgate.net
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are indicative of the connectivity and spatial arrangement of the protons. For quinoxaline (B1680401) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. nih.govnih.gov The protons of the methanesulfonamide (B31651) group would be expected to appear as a singlet in a distinct region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments within the molecule. The chemical shifts of the carbon atoms in the quinoxaline ring system are characteristic and can be used to confirm the presence of this heterocyclic core. d-nb.inforesearchgate.net The carbon of the methyl group in the methanesulfonamide moiety would appear at a significantly higher field (lower δ value).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoxaline Ring Protons | 7.5 - 8.5 | - |
| Methanesulfonamide CH₃ | ~3.0 | ~40 |
| Quinoxaline Ring Carbons | - | 125 - 155 |
Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To further refine the structural assignment and resolve any ambiguities from 1D NMR, a variety of two-dimensional (2D) NMR experiments are utilized. ipb.ptprinceton.eduweizmann.ac.il
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling relationships between the protons on the quinoxaline ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. princeton.eduresearchgate.net This is crucial for definitively assigning the carbon signals in the ¹³C NMR spectrum based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.net HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, such as linking the methanesulfonamide group to the quinoxaline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. libretexts.org This is especially useful for determining the stereochemistry and conformation of molecules. ipb.pt
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. escholarship.orgunivie.ac.atgoogleapis.com This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. nih.govunt.edunih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups. miamioh.edu For this compound, MS/MS would be expected to show fragmentation corresponding to the loss of the SO₂CH₃ group and characteristic cleavages within the quinoxaline ring, providing further structural confirmation. chromatographyonline.com
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Result |
| HRMS | Exact mass corresponding to the molecular formula C₉H₉N₃O₂S |
| MS/MS | Fragmentation pattern showing loss of key functional groups (e.g., SO₂CH₃) and quinoxaline ring fragments. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netspectroscopyonline.comlu.se These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations. nih.govyoutube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. researchgate.net Key expected vibrations include:
N-H stretching vibrations from the sulfonamide group.
Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C=N and C=C stretching vibrations from the quinoxaline ring.
C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netresearchgate.net The Raman spectrum would also show characteristic peaks for the quinoxaline ring and the sulfonamide group, aiding in a comprehensive vibrational analysis.
Table 3: Characteristic IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1300 | IR, Raman |
| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1120 | IR, Raman |
| Sulfonamide (N-H) | Stretch | 3300 - 3200 | IR |
| Quinoxaline Ring | C=N, C=C Stretches | 1650 - 1450 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides a characteristic fingerprint of the molecule's conjugated system.
Quinoxaline Moiety : The quinoxaline ring system, a bicyclic heteroaromatic compound, is known to exhibit complex UV spectra with multiple absorption bands corresponding to π-π* transitions. nih.gov Studies on various quinoxaline derivatives show absorption maxima typically in the range of 300-440 nm, with the exact position and intensity being highly sensitive to the nature and position of substituents. nih.govencyclopedia.pubresearchgate.net For instance, the UV-Vis spectra of some quinoxaline derivatives feature two or more maxima, which can be attributed to the electronic transitions of π-π* (around 305–325 nm) and n-π* (around 400–410 nm) of the C=N bonds within the pyrazine (B50134) ring. nih.gov
Benzenesulfonamide (B165840) Moiety : The benzenesulfonamide portion of the molecule also contributes to the UV absorption. Benzenesulfonamide itself displays absorption maxima at approximately 218 nm and 264 nm. sielc.comnih.gov The presence of the sulfonamide group can influence the electronic structure of the benzene (B151609) ring. nih.govtandfonline.com
The conjugation of these two systems in this compound would likely result in a complex spectrum with multiple bands. The interaction between the quinoxaline and the methanesulfonamide-substituted ring could lead to bathochromic (red) or hypsochromic (blue) shifts compared to the individual components. The precise λmax values would be influenced by the solvent polarity. researchgate.net UV-Vis spectroscopy is also instrumental in studying interactions, such as the formation of complexes between quinoxaline derivatives and metal ions, which can be observed through significant spectral shifts.
Table 1: Predicted UV-Vis Absorption Maxima for Constituent Moieties
| Moiety | Typical Absorption Maxima (λmax) | Transition Type | Reference |
| Quinoxaline | ~315 nm, ~330 nm | π → π | byu.edu |
| Quinoxaline | ~325 nm, ~410 nm | π → π, n → π | nih.gov |
| Benzenesulfonamide | ~218 nm, ~264 nm | π → π | sielc.com |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. tandfonline.comtandfonline.com
Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related structures provides insight into the likely solid-state features.
Quinoxaline Ring System : Crystal structures of quinoxaline derivatives show that the bicyclic system is generally planar or near-planar. tandfonline.comtandfonline.com The planarity of this core is a key feature.
Molecular Packing : Intermolecular interactions play a crucial role in the crystal packing of quinoxaline-containing molecules. Studies on substituted quinoxalines reveal the importance of C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking of the aromatic rings in building the supramolecular architecture. tandfonline.comrsc.org For example, in some derivatives, C-H···N hydrogen bonds can link molecules into one-dimensional chains, which are then assembled into layers through π-π stacking. rsc.org
Table 2: Representative Crystallographic Data for Quinoxaline Derivatives
| Compound | Crystal System | Space Group | Key Packing Interactions | Reference |
| Q3,3′F₂ | Monoclinic | P2₁/n | C-H···N, C-H···Hal, π-π | rsc.org |
| Q3,3′Cl₂ | Monoclinic | P2₁/n | C-H···N, C-H···Hal, π-π | rsc.org |
| Ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate (II) | Monoclinic | P2₁/c | C-H···O, C-H···N, C-H···π | tandfonline.com |
| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2) | Monoclinic | P2₁/c | C-H···O, C-H···π, π-π stacking | tandfonline.com |
Advanced Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradants, thereby ensuring its purity. Different chromatographic methods are employed based on the properties of the compound and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.
While a specific method for this compound is not detailed in the literature, methods for related quinoxaline derivatives provide a clear blueprint. nih.govnih.gov These methods commonly use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to control pH and improve peak shape. nih.govsielc.commdpi.com
Table 3: Illustrative RP-HPLC Method Parameters for Quinoxaline Analysis
| Parameter | Typical Condition | Purpose | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Non-polar stationary phase for reversed-phase separation. | nih.gov |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Organic modifier and aqueous phase for gradient or isocratic elution. Acid improves peak shape. | nih.govsielc.com |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. | nih.gov |
| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) | Monitors the elution of UV-active compounds. | nih.gov |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Affects viscosity and retention; temperature control ensures reproducibility. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is likely impractical due to its high molecular weight and low volatility, which would prevent it from moving through the GC column without thermal decomposition.
However, GC-MS can be employed for the analysis of more volatile precursors used in its synthesis or for volatile derivatives. For complex molecules, chemical derivatization is a common strategy to increase volatility and thermal stability. This involves reacting the analyte with a reagent to replace polar functional groups (like the N-H of the sulfonamide) with non-polar groups, making the resulting derivative amenable to GC analysis.
Chiral Chromatography for Enantiomeric Separation
The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, enantiomeric separation is not applicable to this specific molecule.
However, if a chiral center were introduced into the structure—for example, by substitution on the methylene (B1212753) bridge to create (1-(Quinoxalin-5-yl)ethyl)methanesulfonamide—the resulting compound would exist as a pair of enantiomers. Separating these enantiomers would be crucial, as they often exhibit different pharmacological and toxicological profiles. Chiral chromatography is the standard method for such separations. nih.gov
This separation is achieved using a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. rsc.org The differing stability of these complexes leads to different retention times, allowing for separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of chiral compounds. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the analyte's properties. nih.govresearchgate.net
Table 4: Hypothetical Chiral HPLC Method for a Chiral Analog
| Parameter | Potential Condition | Purpose | Reference |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) | Provides a chiral environment for enantiomeric recognition. | nih.gov |
| Mobile Phase | Hexane/Isopropanol or Ethanol (B145695)/Acetonitrile | Normal-phase or polar organic mode solvents common for chiral separations. | rsc.org |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for resolution and analysis time. | nih.gov |
| Detection | UV (e.g., 254 nm or λmax) | Monitors the elution of the separated enantiomers. | nih.gov |
Theoretical and Computational Chemistry Approaches in the Study of Quinoxalin 5 Yl Methanesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of (Quinoxalin-5-yl)methanesulfonamide. These methods, rooted in solving the Schrödinger equation, provide detailed information about the molecule's electronic landscape.
Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potentials
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly valuable for predicting the molecular geometry and electrostatic potential of quinoxaline (B1680401) derivatives. mdpi.comsci-hub.sehanyang.ac.kr
Molecular Geometry: DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can be employed to optimize the geometry of this compound. researchgate.netsci-hub.se This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Electrostatic Potential: The molecular electrostatic potential (MEP) map is a valuable DFT-derived tool that illustrates the charge distribution within a molecule. mdpi.com For this compound, the MEP map would reveal regions of negative potential, likely around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the sulfonamide group, indicating areas prone to electrophilic attack. Conversely, regions of positive potential would highlight sites susceptible to nucleophilic attack. This information is critical for predicting how the molecule will interact with other molecules, including biological targets.
Table 1: Selected DFT-Calculated Properties for Quinoxaline Derivatives
| Property | Description | Typical Calculated Values for Quinoxaline Derivatives |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of a molecule. Higher values suggest a greater tendency to donate electrons. | -4.8 to -5.1 eV mdpi.com |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. Lower values suggest a greater tendency to accept electrons. | -1.2 to -1.8 eV mdpi.com |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO, which relates to the molecule's reactivity and stability. A smaller gap suggests higher reactivity. | 3.0 to 3.9 eV mdpi.com |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Varies depending on substituents. |
Note: The values presented are typical ranges for quinoxaline derivatives and may vary for this compound itself. The data is illustrative and based on findings for structurally related compounds.
Ab Initio Methods for High-Accuracy Property Prediction
While DFT is a powerful tool, ab initio methods, which are based on first principles without the use of empirical parameters, can offer even higher accuracy for certain properties, albeit at a greater computational cost. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to refine the understanding of the electronic structure and properties of this compound. These high-accuracy calculations are particularly useful for benchmarking DFT results and for obtaining precise values for properties like ionization potentials, electron affinities, and spectroscopic constants.
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Mechanisms
Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govjscimedcentral.com These methods are instrumental in drug discovery and for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. mdpi.com
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from experimental data or homology modeling. Docking algorithms then sample a vast number of possible binding poses, evaluating each based on a scoring function that estimates the binding affinity. nih.govjscimedcentral.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. mdpi.com For instance, the nitrogen atoms in the quinoxaline ring and the sulfonamide group of this compound could act as hydrogen bond acceptors or donors, playing a crucial role in its binding to a target protein.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This approach is crucial for understanding the conformational flexibility of this compound and its target, as well as the stability of their complex. researchgate.netnih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves. researchgate.net For this compound, MD simulations can explore its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt in solution. researchgate.net When applied to a ligand-target complex, MD simulations can assess the stability of the binding pose predicted by docking and reveal how the protein's structure might change upon ligand binding. researchgate.net These simulations provide valuable insights into the thermodynamics and kinetics of the binding process.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.govspringernature.comresearchgate.netresearchgate.net
For a class of compounds including this compound, a QSAR model could be developed to predict their biological activity (e.g., inhibitory potency against a specific enzyme) based on a set of calculated molecular descriptors. mdpi.com These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Similarly, a QSPR model could predict a physicochemical property like solubility or melting point. nih.govspringernature.comresearchgate.net These models are valuable for prioritizing the synthesis of new derivatives with potentially improved activity or properties, thereby accelerating the drug discovery process. mdpi.com The development of a robust QSAR/QSPR model involves several steps, including data set selection, descriptor calculation, model building using statistical methods like multiple linear regression or machine learning, and rigorous validation. mdpi.comresearchgate.net
Conformational Analysis and Potential Energy Surface Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the biologically active conformation may not be the lowest energy one.
Computational methods can be used to systematically explore the potential energy surface (PES) of the molecule. The PES is a multi-dimensional surface that represents the energy of the molecule as a function of its geometry. By identifying the minima on the PES, the various stable conformers of this compound can be determined, along with their relative energies. This information is vital for understanding its dynamic behavior and for selecting the appropriate conformer for docking studies.
Mechanistic Investigations of Quinoxalin 5 Yl Methanesulfonamide in Biochemical and Cellular Contexts Excluding Efficacy/clinical Outcomes
Enzyme Inhibition Mechanisms and Kinetic Analysis
(Quinoxalin-5-yl)methanesulfonamide and its analogs have been investigated as inhibitors of various enzymes. The nature of this inhibition is a critical aspect of understanding their biochemical function.
Kinases: Quinoxaline (B1680401) derivatives have been identified as modulators of phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling pathways related to proliferation and survival. google.comgoogle.com Some N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives have been specifically developed as PI3K inhibitors. google.com The inhibition of these kinases can disrupt downstream signaling cascades. google.com Dual inhibitors targeting both PI3K and mTOR have been suggested to be more potent than those targeting a single protein. researchgate.net
Carbonic Anhydrase and Dihydropteroate (B1496061) Synthetase: While direct kinetic analysis of this compound against carbonic anhydrase and dihydropteroate synthetase is not extensively detailed in the provided context, the broader class of sulfonamides is well-known for its interaction with these enzymes. The general methodology for studying enzyme inhibition involves systematic analysis of the interaction between an enzyme and its inhibitor to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and its effect on enzyme kinetics, such as changes in K_m and V_max. omicsonline.orgnumberanalytics.com
Other Enzymes: Studies on related quinoxaline structures have shown inhibitory activity against other enzymes. For instance, quinazoline-2,4-dione sulfonamides are competitive antagonists of the AMPA receptor. researchgate.net Additionally, certain quinoxaline derivatives have been explored as inhibitors of Topo II, acting as apoptosis inducers. researchgate.net
The kinetic analysis of enzyme inhibition is fundamental to characterizing the mechanism of action. enzyme-modifier.chenzyme-modifier.ch This involves measuring reaction rates at varying substrate and inhibitor concentrations to determine key kinetic parameters. omicsonline.org
Molecular Basis of Receptor-Ligand Interactions
The interaction of this compound derivatives with various receptors has been a subject of molecular modeling and experimental studies.
AMPA Receptors: A series of quinazolinedione sulfonamides have been identified as potent competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor. X-ray crystallography of a human AMPA receptor (hGluA2) co-crystallized with an antagonist from this class revealed the specific binding mode. researchgate.net
Opioid Receptors: 5-Pyrrolidinylquinoxalines have been designed as peripherally restricted kappa-opioid receptor agonists. These compounds exhibit high affinity and selectivity for the κ-opioid receptor over µ, δ, σ1, and σ2 receptors. researchgate.net
Other Receptors: The quinoxaline nucleus is a versatile scaffold that has been incorporated into ligands for various other receptors. For example, some derivatives have been investigated for their interaction with VEGFR-2 receptors. researchgate.net The introduction of different functional groups to the quinoxaline core allows for the fine-tuning of pharmacodynamic properties and receptor selectivity. researchgate.net Molecular docking studies are frequently employed to predict the binding positions and interaction forces of quinoxaline-containing compounds within the active sites of receptors. researchgate.net
Modulation of Cellular Pathways and Signaling Cascades at a Molecular Level
The inhibitory actions of this compound derivatives on enzymes and receptors translate to the modulation of various cellular signaling pathways.
PI3K/Akt/mTOR Pathway: As inhibitors of PI3Ks, quinoxaline compounds can significantly impact the PI3K/Akt/mTOR signaling cascade, which is central to cell proliferation, growth, survival, and metabolism. google.comgoogle.com By inhibiting PI3K, these compounds prevent the phosphorylation of downstream targets, thereby disrupting the entire pathway. google.com
Apoptosis Induction: Certain quinoxaline derivatives have been shown to induce apoptosis. For instance, compounds designed as Topo II inhibitors can trigger programmed cell death. One such compound was found to significantly increase the levels of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively. researchgate.net
Cell Cycle Arrest: Some potent quinoxaline compounds have been observed to cause cell cycle arrest at the G2/M phase. researchgate.netlongdom.org This indicates an interference with the molecular machinery that governs cell cycle progression.
Corrosion Inhibition: In a different context, quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been studied as corrosion inhibitors for mild steel. They form a protective film on the steel surface, and their interaction involves the formation of Fe-inhibitor complexes, demonstrating their ability to modulate electrochemical pathways at a material interface. rsc.org
DNA/RNA Binding and Intercalation Mechanisms
The planar aromatic structure of the quinoxaline moiety suggests a potential for interaction with nucleic acids.
DNA Intercalation: Some quinoxaline derivatives have been investigated for their ability to bind to DNA. A DNA/methyl green assay was used to evaluate the DNA-binding potential of certain compounds, revealing strong to moderate binding affinities. researchgate.net This suggests that these compounds may act by intercalating between the base pairs of the DNA double helix, a mechanism common to some anticancer agents.
Structure-Activity Relationship: The introduction of two nitrogen atoms into the bicyclic ring system, as seen in some quinoxaline analogs, can decrease hydrophobicity and potentially weaken hydrophobic interactions that may be important for DNA binding. longdom.org Conversely, specific substitutions on the quinoxaline ring can enhance DNA interaction. The β-carboline 9-position NH group in some related structures has been shown to be important for potent activity and may be involved in hydrogen bonding at the binding site, which could include DNA. longdom.org
Structure-Mechanism Relationship Studies (Conceptual Framework)
The relationship between the chemical structure of quinoxaline derivatives and their biochemical mechanism is a key area of research.
Enzyme Inhibition: For kinase inhibitors, the specific substitution patterns on the quinoxaline ring are critical for achieving high potency and selectivity. google.comgoogle.com In the case of AMPA receptor antagonists, the quinazolinedione sulfonamide scaffold is the core pharmacophore responsible for competitive inhibition. researchgate.net
Receptor Binding: The N-atom of the quinoxaline system located outside the primary pharmacophore can be modified to fine-tune both pharmacodynamic and pharmacokinetic properties. researchgate.net For instance, in kappa-opioid receptor agonists, this allows for the modulation of receptor affinity and selectivity. researchgate.net
Cellular Activity: The antiproliferative activity of quinoxaline derivatives is highly dependent on their substitution. For example, methylation of the N9 nitrogen in certain β-carboline analogs of quinoxaline drastically reduces their antiproliferative activity, highlighting the importance of this specific structural feature for their mechanism of action. longdom.org
Corrosion Inhibition: In the context of corrosion inhibition, compounds with the sulfonamido group attached to position 3 on the phenyl ring of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides showed higher inhibitory activities. rsc.org
Theoretical Pharmacokinetic Modeling and Metabolism Prediction
In silico methods are increasingly used to predict the pharmacokinetic properties of drug candidates, including those based on the quinoxaline scaffold.
ADME Prediction: Computer-aided methods can filter large numbers of compounds to identify those with the best absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net These models use physicochemical properties like logP, logD, solubility, and pKa to predict a drug's behavior in vivo. researchgate.net For instance, a physiologically based pharmacokinetic (PBPK) model was developed for a marker residue of a quinoxaline-based drug to predict its depletion in edible tissues. nih.gov
Metabolism Prediction: The major metabolite of a novel ALK5 inhibitor containing a quinoxaline moiety was identified as a hydroxylated form of the parent compound. nih.gov Theoretical models can predict sites of metabolism (SOM) and potential metabolites. researchgate.net PBPK models can also incorporate metabolic conversion as a first-order rate process to simulate the formation and elimination of metabolites. nih.gov
Data Table: Predicted Pharmacokinetic Properties
| Compound Class | Predicted Property | Method | Reference |
| Quinoxaline Derivatives | ADME Profile | In Silico Modeling | researchgate.net |
| ALK5 Inhibitor | High Permeability | Caco-2 Cell Assay | nih.gov |
| Olaquindox Marker | Tissue Depletion | PBPK Model | nih.gov |
| Aldosterone (B195564) Synthase Inhibitors | PK/PD Profile | AI-PBPK Model | frontiersin.org |
Derivatization and Structural Diversification Strategies for Quinoxalin 5 Yl Methanesulfonamide Scaffolds
Synthesis of Analogues with Modified Quinoxaline (B1680401) Ring Systems
The quinoxaline core is a critical component of the molecule's pharmacological activity. Modifications to this heterocyclic system can significantly impact its interaction with biological targets. One approach involves the synthesis of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. acs.org
Table 1: Bioisosteric Replacements for the Quinoxaline Ring
| Original Ring System | Bioisosteric Replacement | Rationale |
| Quinoxaline | Quinazoline | Altering the nitrogen atom positions can modulate binding affinity and selectivity. researchgate.net |
| Quinoxaline | Cinnoline | Investigating the impact of the nitrogen atom arrangement on the molecule's electronic properties and biological activity. researchgate.net |
| Quinoxaline | Phthalazine | Exploring alternative nitrogen placements to optimize interactions with target proteins. researchgate.net |
| Quinoxaline | Naphthalene (B1677914) | Replacing the pyrazine (B50134) ring with a benzene (B151609) ring to assess the importance of the nitrogen atoms for activity. researchgate.net |
| Quinoxaline | Quinoline (B57606) | A deaza-analogue that can help determine the role of one of the nitrogen atoms in the pyrazine ring. researchgate.net |
| Quinoxaline | Benzothiophene | Replacing the pyrazine ring with a thiophene (B33073) ring to evaluate the effect of a different heteroatom. researchgate.net |
The synthesis of these modified ring systems often involves multi-step reaction sequences. For instance, the synthesis of aza-quinoxalines, such as pyrido[2,3-b]quinoxalines, can be achieved through methods like the one-pot Buchwald amination–cyclization. researchgate.net Similarly, deaza-analogues can be prepared through established synthetic routes for the respective heterocyclic systems. The synthesis of quinoxaline derivatives can be achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.com
Introduction of Diverse Substituents on the Quinoxaline Nucleus
The introduction of various substituents onto the quinoxaline ring is a key strategy for fine-tuning the compound's properties. The nature, position, and size of these substituents can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and its binding affinity to the target. researchgate.net
Common substitution positions on the quinoxaline ring include C-2, C-3, C-6, and C-7. The introduction of substituents can be achieved through various organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com
Table 2: Examples of Substituents and Their Potential Effects
| Position | Substituent | Potential Effect |
| C-2, C-3 | Alkyl, Aryl, Heteroaryl | Can influence steric interactions within the binding pocket and modulate lipophilicity. mdpi.com |
| C-6, C-7 | Halogens (e.g., Cl, F) | Can alter electronic properties and improve metabolic stability. mdpi.com |
| C-6, C-7 | Alkoxy, Amino groups | Can form hydrogen bonds with the target protein, potentially increasing binding affinity. rsc.org |
Modifications and Bioisosteric Replacements of the Methanesulfonamide (B31651) Moiety
The methanesulfonamide group is a crucial pharmacophore in many biologically active compounds. Modifications to this moiety can lead to significant changes in potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a common strategy to address potential liabilities associated with the sulfonamide group, such as poor solubility or metabolic instability. acs.org
Table 3: Bioisosteric Replacements for the Methanesulfonamide Moiety
| Original Moiety | Bioisosteric Replacement | Rationale |
| Sulfonamide | Sulfoximine | Offers a three-dimensional vector for interaction and can improve properties like solubility and metabolic stability. acs.org |
| Sulfonamide | Sulfonimidamide | Acts as a sulfonamide mimic and can impart desirable properties such as decreased lipophilicity and plasma protein binding. researchgate.net |
| Sulfonamide | gem-Dimethylsulfone | Can serve as a replacement for a metabolically labile sulfonamide while retaining potency. cambridgemedchemconsulting.com |
| Sulfonamide | Carboxamide | Can mimic the hydrogen bonding capabilities of the sulfonamide group. acs.org |
| Sulfonamide | Cyano group | Can act as a non-acidic mimic of the sulfonamide functionality. nih.gov |
The synthesis of these analogues involves replacing the sulfonyl chloride intermediate with the corresponding reagent for the desired bioisostere. For example, the synthesis of a carboxamide analogue would involve the reaction of an amine with a carboxylic acid or its activated derivative.
Design Principles for Prodrugs and Pro-compounds
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov The prodrug approach can be used to overcome various challenges, such as poor solubility, low bioavailability, or off-target toxicity. mdpi.com
For (quinoxalin-5-yl)methanesulfonamide, several prodrug strategies could be employed:
N-Acylation of the Sulfonamide: Attaching a solubilizing group to the sulfonamide nitrogen via an N-acyl linkage can improve aqueous solubility. This N-acyl group can be designed to be metabolically cleaved in vivo, releasing the active sulfonamide. nih.gov
Targeted Delivery: A targeting moiety, such as one that recognizes a specific receptor overexpressed on cancer cells, can be linked to the drug. For instance, a melanin-targeting group has been used to deliver a quinoxaline-based drug to melanoma cells. clinmedjournals.org
Self-Immolative Linkers: These linkers are designed to cleave and release the active drug upon a specific trigger, such as a change in pH or the presence of a particular enzyme. For example, a para-aminobenzyl spacer can be used to create a more stable prodrug that releases the active sulfonamide through a two-stage mechanism. nih.govacs.org
The design of a successful prodrug requires careful consideration of the linker chemistry, the triggering mechanism, and the release kinetics to ensure that the active drug is delivered to the target site in a controlled manner. tdl.org
Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds, enabling a more efficient exploration of the chemical space and the identification of lead compounds. nih.gov This approach is particularly well-suited for the diversification of the this compound scaffold.
Several strategies can be employed for the combinatorial synthesis of quinoxaline and sulfonamide libraries:
Ugi-Based Multicomponent Reactions: The Ugi reaction is a one-pot reaction that allows for the rapid assembly of complex molecules from simple starting materials. This method has been successfully used to generate libraries of quinoxaline derivatives. acs.orgacs.org
Solid-Phase Synthesis: Attaching the quinoxaline or sulfonamide scaffold to a solid support allows for the use of excess reagents and simplified purification procedures. This "split-and-pool" approach can be used to generate large libraries of compounds. nih.gov
Flow Chemistry: Flow synthesis offers several advantages for library generation, including improved safety, scalability, and automation. This technique has been applied to the synthesis of sulfonamide libraries. acs.org
These high-throughput synthesis methods, combined with high-throughput screening, can significantly accelerate the drug discovery process by allowing for the rapid evaluation of a large number of diverse analogues. hodgsonruss.comresearchgate.net
Applications of Quinoxalin 5 Yl Methanesulfonamide in Non Biological Chemical Systems
Corrosion Inhibition Mechanisms and Material Science Applications
The compound and its derivatives have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments. rsc.orgdntb.gov.ua This inhibitory action is primarily attributed to the molecule's ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive attacks. rsc.orgmdpi.com The presence of heteroatoms (nitrogen, oxygen, and sulfur), π-electrons, and aromatic rings in the quinoxaline (B1680401) structure facilitates this protective mechanism. rsc.orgnajah.edu
Adsorption Phenomena on Metal Surfaces
The efficacy of (quinoxalin-5-yl)methanesulfonamide derivatives as corrosion inhibitors is fundamentally linked to their adsorption onto metal surfaces. This process involves the formation of a protective film that shields the metal from the aggressive corrosive medium. rsc.orgmdpi.com The adsorption can occur through a combination of physical (physisorption) and chemical (chemisorption) interactions. rsc.org
Studies have shown that the adsorption of these compounds on mild steel surfaces in hydrochloric acid (HCl) solutions follows the Langmuir adsorption isotherm model. rsc.orgresearchgate.net This model suggests that the inhibitor molecules form a monolayer on the metal surface. The nature of the interaction is a competitive process between physisorption, which involves electrostatic interactions, and chemisorption, which involves the formation of coordinate bonds between the inhibitor molecules and the metal surface. rsc.org The presence of nitrogen, sulfur, and π-electrons in the molecular structure of quinoxaline derivatives plays a crucial role in their ability to adsorb onto steel surfaces. nih.gov
The formation of Fe-inhibitor complexes has been confirmed through UV-vis spectroscopy, providing further evidence of the interaction between the inhibitor and the metal in solution. rsc.org This complexation is a key aspect of the inhibition mechanism, as it stabilizes the protective layer.
Electrochemical Characterization Techniques
Electrochemical techniques are instrumental in evaluating the performance and understanding the mechanism of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two such methods that have been extensively used to study quinoxaline-based inhibitors. najah.eduimist.ma
Potentiodynamic Polarization (PDP): PDP studies have revealed that quinoxaline derivatives, including those related to this compound, act as mixed-type inhibitors. rsc.orgnajah.eduresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edumdpi.com The presence of the inhibitor leads to a decrease in the corrosion current density, indicating a reduction in the corrosion rate. imist.ma
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the formation of a protective film on the metal surface. Studies have shown that the presence of quinoxaline-based inhibitors leads to an increase in the charge transfer resistance (Rct). researchgate.netimist.ma This indicates the formation of a pseudo-capacitive protective film that hinders the charge transfer process at the metal-solution interface, thereby protecting the steel from direct acid attack. rsc.org The impedance data is often modeled using an equivalent circuit, such as the Randles circuit, to quantify the electrochemical parameters. imist.ma
The following table summarizes typical findings from electrochemical studies of quinoxaline derivatives as corrosion inhibitors for mild steel in 1 M HCl.
| Technique | Observation | Interpretation |
| Potentiodynamic Polarization (PDP) | Decrease in corrosion current density (i_corr) | Inhibition of both anodic and cathodic reactions (Mixed-type inhibitor) |
| Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (R_ct) | Formation of a protective film on the metal surface |
| EIS | Presence of a capacitive loop | Adsorption of inhibitor molecules on the steel surface |
Surface Morphological Studies
Surface morphological analysis, primarily through Scanning Electron Microscopy (SEM), provides direct visual evidence of the protective capabilities of corrosion inhibitors. mdpi.comsci-hub.se By comparing the surface of a metal sample exposed to a corrosive environment with and without the inhibitor, the effectiveness of the protective film can be assessed.
In the absence of an inhibitor, the surface of mild steel immersed in an acidic solution shows significant damage, characterized by a rough and pitted appearance. mdpi.comchemmethod.com However, in the presence of quinoxaline-based inhibitors, the surface remains much smoother and shows significantly less corrosion damage. rsc.orgmdpi.com This is attributed to the formation of a stable, adsorbed protective layer of the inhibitor molecules on the steel surface, which prevents direct contact with the corrosive medium. rsc.orgresearchgate.net These SEM images corroborate the findings from electrochemical studies, confirming the formation of a protective film. rsc.orgimist.ma
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the interactions are non-covalent. mpg.de Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. fiveable.me Quinoxaline derivatives have been explored as components in the construction of such supramolecular architectures.
The quinoxaline moiety, with its planar aromatic structure and nitrogen heteroatoms, can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. mpg.depku.edu.cn These interactions are fundamental to the formation of stable host-guest complexes. fiveable.me For instance, fluorinated syn-bis-quinoxaline molecular tweezers have been synthesized and studied for their ability to bind electron-rich guest compounds. researchgate.net In these systems, the quinoxaline sidewalls create a binding cleft, and the electrostatic potential within this cleft can be tuned by the degree of fluorination, influencing the host-guest interaction. researchgate.net
Furthermore, the nitrogen atoms in the quinoxaline ring can act as proton-accepting sites, allowing for the development of stimuli-responsive supramolecular systems. pku.edu.cn For example, amphiphilic quinoxaline derivatives have been shown to self-assemble into organogels that respond to the presence of acid, leading to changes in their supramolecular chirality. pku.edu.cn The ability to control the assembly and properties of these systems through external stimuli is a key area of research in supramolecular chemistry. nih.gov
Chemosensor and Probe Development
The inherent properties of the quinoxaline scaffold, such as its fused N-heterocyclic structure, make it a valuable component in the design of chemical probes and chemosensors. chemenu.com These tools are essential for studying biological processes and for the detection of specific analytes.
While the primary focus of this article is on non-biological systems, it is noteworthy that quinoxaline derivatives are utilized as synthetic intermediates in the creation of chemical probes for biological targets. chemenu.com For instance, probes have been developed to study the quorum sensing signal synthase PqsD in Pseudomonas aeruginosa. beilstein-journals.org These probes often incorporate a reactive group that can covalently bind to the active site of an enzyme, allowing for its detection and characterization. beilstein-journals.orgescholarship.org The quinoxaline structure can serve as a scaffold to which these reactive groups and reporter tags (like alkynes for fluorescence tagging) are attached.
The development of such probes relies on the principles of molecular recognition, where the probe is designed to interact specifically with its target. The versatility of quinoxaline chemistry allows for the synthesis of a wide variety of derivatives with tailored properties for specific sensing applications. sapub.org
Emerging Research Directions and Future Perspectives for Quinoxalin 5 Yl Methanesulfonamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally faced challenges such as long reaction times, low yields, and the use of hazardous materials. frontiersin.orgmdpi.com Consequently, a major focus of current research is the development of novel, efficient, and environmentally friendly synthetic methods.
Green chemistry principles are at the forefront of this movement, with researchers exploring a variety of sustainable approaches. tandfonline.comnih.gov These include the use of:
Nanocatalysts: Copper-based and magnetic iron oxide nanoparticles are being employed to catalyze the synthesis of quinoxalines, often in aqueous media, leading to higher yields and easier catalyst recovery. rsc.orgscilit.com
Bio-based Catalysts: L-arabinose and β-cyclodextrin have been successfully used as catalysts, offering a renewable and non-toxic alternative to traditional metal-based catalysts. tandfonline.commdpi.com
Green Solvents: The use of water, ethanol (B145695), and ionic liquids as reaction solvents is being investigated to reduce the reliance on volatile and toxic organic solvents. frontiersin.orgnih.gov
One-Pot Syntheses: These methods, which involve multiple reaction steps in a single vessel, improve efficiency and reduce waste. mdpi.comnih.gov
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.com
These sustainable methodologies not only make the synthesis of quinoxaline derivatives more environmentally benign but also often lead to improved reaction efficiency and product purity. tandfonline.comtandfonline.com
Advanced Computational Design and High-Throughput Screening Techniques
The discovery and optimization of new (quinoxalin-5-yl)methanesulfonamide-based compounds are being accelerated by the integration of advanced computational tools and high-throughput screening (HTS) methods.
Computational design plays a crucial role in:
Predicting Biological Activity: Molecular docking studies are used to predict the binding affinity of newly designed compounds to their biological targets, such as the c-Met kinase. nih.gov
Optimizing Physicochemical Properties: Computational models can predict properties like solubility and bioavailability, guiding the design of more effective drug candidates.
Understanding Structure-Activity Relationships (SAR): By analyzing the interactions between a series of compounds and their target, researchers can identify the key structural features responsible for their biological activity. nih.gov
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for their biological activity. nih.govnih.gov This has been instrumental in identifying initial "hits," such as the sulphonamido-quinoxaline derivative identified by Porter and collaborators, which can then be further optimized through medicinal chemistry efforts. nih.gov A microdroplet-based HTS method has also been developed for the rapid optimization of synthesis conditions for quinoxaline derivatives. frontiersin.org
The synergy between computational design and HTS enables a more rational and efficient approach to drug discovery, reducing the time and cost associated with developing new therapeutic agents.
Exploration of Undiscovered Biological Targets and Pathways
While the anticancer and antimicrobial activities of quinoxaline sulfonamides are well-documented, researchers are actively exploring new biological targets and pathways to expand their therapeutic potential. wisdomlib.orgmdpi.com
Recent studies have investigated the potential of quinoxaline derivatives in treating a range of diseases, including:
Diabetes: Quinoxaline derivatives have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the treatment of type 2 diabetes. nih.govtandfonline.com
Viral Infections: The antiviral activity of quinoxaline derivatives against various viruses, including respiratory pathogens, is an active area of research. wisdomlib.orgnih.gov
Parasitic Diseases: Quinoxaline derivatives have shown promise as antileishmanial and antitrypanosomal agents. sci-hub.seplos.org An in silico study has also explored the potential of quinoxaline to block multiple metabolic pathways of the malaria parasite, P. falciparum. ijper.org
Inflammation: The anti-inflammatory properties of quinoxaline derivatives are also being investigated. mdpi.com
The exploration of these new therapeutic areas is often guided by the understanding that quinoxaline-linked sulfonamide hybrids can serve as lead compounds for the development of advanced therapeutic agents against a wide variety of diseases. mdpi.comresearchgate.net
Application in Advanced Materials and Nanotechnology
The unique electronic and photophysical properties of the quinoxaline scaffold have led to its exploration in the development of advanced materials and in the field of nanotechnology. rsc.org
Quinoxaline derivatives are being investigated for their use in:
Organic Electronics: They are used as building blocks for organic semiconductors in organic thin-film transistors (OTFTs). researchgate.net
Electroluminescent Materials: Their fluorescent properties make them suitable for use in organic light-emitting diodes (OLEDs). rsc.org
Dyes and Chromophores: The quinoxaline core can be functionalized to create a wide range of dyes with specific optical properties. kfupm.edu.sa
Nanotechnology: Quinoxaline derivatives are being incorporated into nanomaterials, and nanoparticles are being used to catalyze their synthesis. rsc.orgresearchgate.netnano-ntp.com
The ability to fine-tune the properties of quinoxaline derivatives through chemical modification makes them highly versatile building blocks for a wide range of advanced materials. mtieat.org
Interdisciplinary Research at the Interface of Chemistry and Other Sciences
The future of this compound chemistry lies in interdisciplinary research, where chemists collaborate with biologists, physicists, materials scientists, and computational scientists. This collaborative approach is essential for:
Drug Discovery and Development: A deep understanding of both the chemical properties of the compounds and the biological systems they are designed to target is crucial for developing effective and safe medicines. wisdomlib.org
Materials Science: The design of new materials with specific electronic or optical properties requires a combination of expertise in synthetic chemistry and solid-state physics. tuwien.ac.attuwien.ac.at
Computational Science: The development of more accurate predictive models for biological activity and material properties relies on the integration of chemical knowledge with advanced computational algorithms. tuwien.ac.atunimelb.edu.au
This interdisciplinary approach will be critical for unlocking the full potential of this compound and its derivatives in a wide range of applications, from medicine to advanced technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Quinoxalin-5-yl)methanesulfonamide, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is synthesized via sulfonylation of quinoxaline derivatives using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Reaction Optimization : Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm identity via -NMR (quinoxaline aromatic protons at δ 8.5–9.0 ppm, sulfonamide protons at δ 3.5–4.0 ppm) and LC-MS (m/z calculated for CHNOS: 247.04) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for weighing and reactions due to potential dust inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent material and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent degradation; label with CAS No. and hazard symbols .
Q. How can researchers validate the structural identity of newly synthesized this compound?
- Methodological Answer :
- Spectroscopic Analysis : Combine -NMR, -NMR, and FT-IR (sulfonamide S=O stretch at 1150–1350 cm) for functional group confirmation .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and compare with known sulfonamide crystal structures .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability. For example, discrepancies in IC values for anti-proliferative activity may arise from differing MTT assay protocols .
- Meta-Analysis : Use computational tools (e.g., ChemAxon, Schrödinger) to correlate substituent effects with bioactivity trends. Molecular docking studies can validate hypothesized binding modes to targets like carbonic anhydrase IX .
Q. How can researchers design SAR studies to improve the selectivity of this compound analogs?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) at the quinoxaline 3-position to enhance target binding. Compare inhibitory activity against off-target enzymes (e.g., COX-2 vs. COX-1) .
- High-Throughput Screening : Use fragment-based libraries to identify substituents that reduce cytotoxicity in HEK-293 cells while maintaining efficacy in cancer cell lines .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?
- Methodological Answer :
- UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient to detect impurities at <0.1% levels. Use MRM transitions specific to common by-products (e.g., unreacted quinoxaline) .
- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalytic reactions) with detection limits of 0.1 ppm .
Data Reproducibility & Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Experimental Logs : Include exact molar ratios, solvent grades, and temperature profiles. For example, specify "reflux at 80°C for 6 hr" rather than "heated overnight" .
- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data in supplementary files with open-access licenses .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
